

celastrol structure-activity relationship studies

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Compound Focus: Celastrol

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Structural Modifications and Their Effects

The table below summarizes how modifications to the **celastrol** structure influence its activity, based on recent research.

Modification Type	Site of Modification	Biological Activity / Consequence	Key Findings / Experimental Models
Carboxylic Acid Conversion	C-29 (Carboxyl group)	Heat Shock Response (HSR) & Antioxidant Response [1]	Primary amide showed lower EC50 (1.7 μM) vs. celastrol (2.2 μM) in HSR; activity decreased with increased methyl substitution on amide nitrogen [1].
Biotinylated Probes	C-29 (via extended alkyl chain)	Target Identification & HSR [1]	Probe with longer linker (compound 24) retained good activity (HSR EC50 = 6.6 μM); used to identify Annexin II, eEF1A, and β -tubulin as potential targets [1].
Covalent Target Engagement	C-173 of PRDX1 (Quinone methide)	Anticancer (Colorectal Cancer) [2]	Celastrol covalently binds to PRDX1 (IC50 = 0.29 μM), inhibiting peroxidase activity; crystal structure confirmed binding mode [2].

Modification Type	Site of Modification	Biological Activity / Consequence	Key Findings / Experimental Models
Derivative for Selectivity	Multiple sites (based on PRDX1 crystal structure)	Increased Selectivity & Reduced Toxicity [2]	Derivative 19-048 showed improved potency & selectivity for PRDX1 over PRDX2-PRDX6; anti-tumor efficacy in xenograft mice was PRDX1-dependent [2].
Drug Delivery Conjugates	N/A (Encapsulation or conjugation)	Enhanced Efficacy & Reduced Toxicity [3]	Aptamer-celastrol conjugate increased water solubility and target selectivity in pancreatic cancer; various carriers (liposomes, dendrimers) improve bioavailability [3].

Experimental Protocols for Key Studies

To ensure your guide provides supporting experimental data, here are the core methodologies from the pivotal studies cited above.

- **SAR Analysis via Carboxylic Acid Modification [1]**

- **Objective:** To determine a suitable site for attaching affinity probes without compromising bioactivity.
- **Synthesis:** **Celastrol**'s carboxylic acid (C-29) was activated with HATU and coupled with various amines to generate primary, secondary, and tertiary amides.
- **Biological Assay:** Analogs were tested in a HeLa cell line stably transfected with a luciferase reporter gene under the control of the human *hsp70.1* promoter. The EC50 (half-maximal effective concentration) for inducing the Heat Shock Response (HSR) was determined and compared to **celastrol**.

- **Target Identification via Covalent Binding [2]**

- **Objective:** To identify and validate the direct target responsible for **celastrol**'s ROS-mediated anticancer effects.
- **Computational Screening:** A novel tool (OTTER) was used to analyze RNA-seq data from **celastrol**-treated cells and enrich potential redox-related targets via text mining of PubMed

abstracts.

- **Biochemical Assays:**
 - **Peroxidase Activity Inhibition:** Recombinant human PRDX1-PRDX6 proteins were used to measure the IC50 of **celastrol**.
 - **Binding Affinity:** Surface Plasmon Resonance (SPR) confirmed direct binding.
 - **Covalent Bond Confirmation:** Click chemistry with an alkynylated **celastrol** probe and mass spectrometry identified Cys-173 of PRDX1 as the specific covalent binding site.
- **Functional Validation:** Anti-tumor efficacy of **celastrol** and its derivative was significantly diminished in xenograft mice bearing PRDX1 knock-down colorectal cancer cells.

- **Mechanism of Action in Cancer Cells [4]**

- **Objective:** To elucidate the signaling pathways through which **celastrol** induces cell death in glioma.
- **In Vitro Models:** Human (U251, U87-MG) and rat (C6) glioma cell lines.
- **Key Techniques:**
 - **Cell Viability:** CCK-8 assay.
 - **Apoptosis & Cell Cycle:** Flow cytometry.
 - **Autophagy:** Immunoblotting for LC3B and p62 accumulation; confocal microscopy using ptfLC3 plasmid.
 - **Pathway Analysis:** Western blot to detect phosphorylation/activation of JNK, Akt, and mTOR.
 - **ROS Measurement:** Fluorescence-based ROS assay; using inhibitor N-Acetyl-L-cysteine (NAC) to confirm ROS involvement.

Visualizing Key Signaling Pathways

The following diagram illustrates the interconnected signaling pathways through which **celastrol** exerts its anticancer effects, as identified in the research.

Key Takeaways for Drug Development

Based on the current research, here are critical points for your comparison guide:

- **The C-29 Position is Key for Initial SAR:** Modifying the carboxylic acid at C-29 is a viable strategy for creating probes and conjugates, as some analogs retain or even improve activity [1]. This site is prime for improving pharmacokinetics without altering the core scaffold.

- **The Quinone Methide is Crucial for Covalent Activity:** The electrophilic quinone methide group is essential for **celastrol**'s activity, enabling covalent binding to cysteine residues in targets like PRDX1 [2]. This must be preserved or carefully engineered in analogs intended to act through similar mechanisms.
- **Multi-Target Action is a Hallmark:** **Celastrol**'s effects are not mediated by a single target but by modulating multiple pathways simultaneously (e.g., PRDX1/ROS, JAK2/STAT3, HSP induction) [5] [6] [2]. This polypharmacology is central to its efficacy but complicates target-specific drug design.
- **Strategies to Mitigate Toxicity are Advancing:** Structural modification based on crystal structures (e.g., derivative **19-048**) and advanced drug delivery systems (e.g., aptamer conjugates, nanocarriers) are promising approaches to enhance selectivity, improve bioavailability, and reduce the systemic toxicity that currently limits clinical use [3] [2].

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References

1. Celastrol Analogs as Inducers of the Heat Shock Response ... [pmc.ncbi.nlm.nih.gov]
2. Celastrol suppresses colorectal cancer via covalent ... [nature.com]
3. Recent advances in drug delivery of celastrol for enhancing ... [pmc.ncbi.nlm.nih.gov]
4. Celastrol mediates autophagy and apoptosis via the ROS/JNK ... [jeccr.biomedcentral.com]
5. : Progresses in structure-modifications, Celastrol - structure ... activity [pubmed.ncbi.nlm.nih.gov]
6. The anti-cancer mechanism of Celastrol by targeting JAK2/ ... [sciencedirect.com]

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